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Compound of Interest |

Compound Name: 4-Chloro-3-iodoaniline

CAS No.: 573764-31-5

Cat. No.: B181719

\ J

CAS: 573764-31-5 | Formula: CeHsCIIN | Mol. Weight: 253.47 g/mol

Executive Summary

4-Chloro-3-iodoaniline is a high-value halogenated aniline scaffold used primarily in the
development of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness
lies in the orthogonal reactivity of its two halogen substituents. The iodine atom at the meta
position (relative to the amine) serves as a highly reactive "handle" for palladium-catalyzed
cross-coupling (Suzuki-Miyaura, Sonogashira), while the chlorine atom at the para position acts
as a metabolic blocker or a secondary site for late-stage functionalization.

This guide addresses the critical synthetic challenge: regiocontrol. Direct iodination of 4-
chloroaniline fails to yield this isomer, necessitating a specific Sandmeyer-based workflow.

Chemical Identity & Structural Analysis[1][2]
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Property Specification

IUPAC Name 4-Chloro-3-iodoaniline

3-lodo-4-chlorobenzenamine; 4-Chloro-3-
Common Synonyms ) )
iodophenylamine

CAS Number 573764-31-5
Appearance Off-white to pale brown crystalline solid
Melting Point 78-82 °C (varies by purity)

Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

Solubility in Wat
in Water

] ] ~3.0 (Estimated; reduced basicity due to
pKa (Conjugate Acid) ) ]
inductive effect of | and CI)

Structural Significance in Drug Design

The 4-chloro-3-iodoaniline motif is a "privileged structure™ in medicinal chemistry.

» 3-lodo Position: Allows for the attachment of biaryl systems via Suzuki coupling, a common
feature in Type Il kinase inhibitors (e.g., Sorafenib analogs).

» 4-Chloro Position: Fills hydrophobic pockets in enzyme active sites and prevents metabolic
oxidation at the para position (a common clearance pathway for anilines).

Synthetic Routes & Process Optimization
The Regioselectivity Paradox

A common error in the synthesis of this molecule is attempting the direct iodination of 4-
chloroaniline.

» Failed Route: 4-Chloroaniline + 12/Ag2SOa4

2-lodo-4-chloroaniline.
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e Reason: The amino group (-NHz) is a strong ortho/para director. Since the para position is
blocked by Chlorine, electrophilic aromatic substitution occurs exclusively at the ortho
position (C2), not the meta position (C3).

Validated Route: The "Reverse" Sandmeyer Strategy

To achieve the 3-iodo-4-chloro substitution pattern, the synthesis must proceed via 2-chloro-5-
nitroaniline. This route leverages the nitro group as a masked amine, allowing the installation of
iodine before the final amine is revealed.

Reaction Pathway Diagram

NaNO2, H2504 KI (aq) Fe/NH4Cl

Starting Material 0-5°C | Intermediate 1 Sandmeyer _ | Intermediate 2 Selective Reduction Final Product
2-Chloro-5-nitroaniline ™| piazonium sait 4-Chloro-3-iodonitrobenzene *| 4-chioro-3-iodoaniline

\

Click to download full resolution via product page
Figure 1: Validated synthetic pathway avoiding regioselectivity errors.
Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-iodonitrobenzene

Principle: Diazotization of the amine followed by displacement with iodide (Sandmeyer
Reaction).

e Reagents:

o 2-Chloro-5-nitroaniline (1.0 eq)

o

Sulfuric Acid (H2S0Os4, 2.5 M aqueous solution)

[¢]

Sodium Nitrite (NaNOz, 1.1 eq)

[e]

Potassium lodide (Kl, 1.5 eq)

[e]

Urea (to quench excess nitrite)
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e Procedure:

o Dissolution: Suspend 2-chloro-5-nitroaniline in dilute H2SOa4. Cool the mixture to 0-5 °C in
an ice/salt bath.

o Diazotization: Add agueous NaNO: dropwise, maintaining temperature <5 °C. Stir for 30
mins. The solution should become clear/yellowish.

o Quench: Add a small amount of urea to destroy excess nitrous acid (check with starch-
iodide paper; it should stop turning blue instantly).

o lodination: Dissolve KI in water. Add the cold diazonium salt solution slowly into the Ki
solution (room temperature) with vigorous stirring. Caution: Nitrogen gas evolution.

o Workup: Stir for 2 hours. Extract with Ethyl Acetate. Wash with 10% Na2S20s3 (to remove
free iodine) and brine. Dry over MgSOa4 and concentrate.

o Yield: Expect 85-90% of a yellow solid.

Step 2: Selective Reduction to 4-Chloro-3-iodoaniline

Critical Control Point: Avoid catalytic hydrogenation (Pd/C + Hz). Palladium will cause de-
iodination and de-chlorination, destroying the molecule. Use chemoselective chemical
reduction.

e Reagents:
o 4-Chloro-3-iodonitrobenzene (from Step 1)
o Iron Powder (Fe, 3.0 eq)
o Ammonium Chloride (NH4Cl, 5.0 eq)
o Solvent: Ethanol/Water (3:1)
e Procedure:

o Setup: Dissolve the nitro compound in Ethanol/Water. Add NH4Cl and Iron powder.
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o Reaction: Heat to reflux (approx. 75-80 °C) with vigorous mechanical stirring. Monitor by
TLC (approx. 2—4 hours).

o Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad
with hot ethanol.

o Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water
and extract with Dichloromethane (DCM).

o Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
o Characterization:

» 1H NMR (CDCIls): Look for the characteristic broad singlet of NHz (~3.8 ppm) and the
specific aromatic pattern (d, dd, d).

Functionalization & Medicinal Chemistry Utility

The value of 4-chloro-3-iodoaniline lies in its ability to undergo chemoselective cross-
coupling. The C-1 bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the
C-ClI bond (~95 kcal/mol), allowing for oxidative addition of Pd(0) exclusively at the iodine
position.

Chemoselectivity Workflow

4-Chloro-3-iodoaniline

Pd(0), Base IS

Inert under
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Reacts at C-I only
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Figure 2: Chemoselective reactivity profile. The lodine atom is the primary reactive site.

Application Example

» Kinase Inhibitor Synthesis: Reaction with p-fluorophenylboronic acid yields 4'-fluoro-5-amino-
2-chlorobiphenyl. The remaining chlorine can then be displaced by nucleophiles (e.g.,
alkoxides) under forcing conditions or used to lock the conformation of the drug in the active

site.
Hazard Class Statement Precaution
o Toxic if swallowed, inhaled, or Use full PPE (Nitrile gloves,
Acute Toxicity ] ) ) )
in contact with skin. respirator).
Potential damage to organs
STOT-RE (blood, liver) through Handle in a fume hood.
prolonged exposure.
Eye Irritation Causes serious eye irritation. Safety goggles required.
) o lodine-carbon bonds are ) .
Light Sensitivity Store in amber vials/darkness.

photosensitive.

Storage: Keep refrigerated (2—8 °C) under an inert atmosphere (Argon/Nitrogen) to prevent
oxidation of the aniline amine or homolytic cleavage of the iodine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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